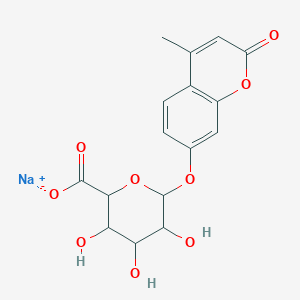

Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₅NaO₉ and its molecular weight is 374.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Indicateur de recherche biochimique {svg_1}

Ce composé est utilisé comme indicateur dans la recherche biochimique {svg_2}. C'est un acide glucidique et un sel de sodium organique {svg_3}.

Substrat fluorogène dans les dosages {svg_4} {svg_5}

Il est utilisé comme substrat fluorogène dans les dosages de l'α-L-iduronidase et de l'iduronate-2-sulfatase {svg_6} {svg_7}. L'α-L-iduronidase active clive la partie MU du substrat synthétique, ce qui entraîne l'émission de produits chimiques {svg_8}.

Identification de la maladie de Hunter {svg_9}

Il est également utilisé comme substrat pour l'iduronate-2-sulfatase dans les tests de la maladie de Hunter {svg_10}.

Dosage de l'activité enzymatique {svg_11}

L'acide 4-méthylumbelliféryl alpha-L-idopyranosiduronique est utilisé en recherche biochimique comme substrat fluorogène pour le dosage de l'activité de l'enzyme alpha-L-iduronidase {svg_12}.

Dégradation des glycosaminoglycanes {svg_13}

Cette activité enzymatique est destinée à la dégradation des glycosaminoglycanes, en particulier du dermatan sulfate et de l'héparan sulfate {svg_14}.

Activité Biologique

Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with significant biological activity. This article explores its molecular structure, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Molecular Structure

The compound has the following characteristics:

- Molecular Formula : C19H19NaO8

- Molecular Weight : 398.339 g/mol

- IUPAC Name : Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxo-2H-chromen-7-yl)oxytetrahydro-2H-pyran-2-carboxylate

- SMILES Notation : O[C@@H]1C@@HC@HOC@@HC(=O)O[Na]

Antioxidant Properties

Research indicates that sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy derivatives exhibit potent antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. A study demonstrated that these compounds significantly decreased malondialdehyde levels in vitro, indicating reduced lipid peroxidation .

Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory cytokines. In a controlled study using macrophage cell lines treated with lipopolysaccharides (LPS), sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy demonstrated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6) levels . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. For instance:

- Breast Cancer Cells : The compound was found to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .

- Lung Cancer Models : It showed significant cytotoxic effects against A549 lung cancer cells with an IC50 value of 25 µM .

Study on Antioxidant Activity

A recent study assessed the antioxidant capacity of sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy using DPPH and ABTS assays. The results indicated a strong correlation between concentration and antioxidant capacity:

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 30 | 25 |

| 25 | 55 | 50 |

| 50 | 85 | 80 |

This data supports the potential use of this compound as a natural antioxidant agent in therapeutic applications.

Clinical Implications

The anti-inflammatory properties of sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy suggest its utility in clinical settings for conditions like rheumatoid arthritis and other inflammatory disorders. Its ability to modulate cytokine production could lead to novel treatment strategies that minimize side effects compared to conventional therapies.

Propriétés

IUPAC Name |

sodium;3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9.Na/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVQUWOKCARXPZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NaO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89157-94-8 |

Source

|

| Record name | 4-Methylumbelliferyl-^a-L-iduronide sodium salt, synthetic, Affymetrix/USB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.